molecular formula C8H17N B3054121 Piperidine, 5-ethyl-2-methyl-, trans- CAS No. 58310-07-9

Piperidine, 5-ethyl-2-methyl-, trans-

Cat. No.: B3054121
CAS No.: 58310-07-9
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-YUMQZZPRSA-N
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Description

Piperidine, 5-ethyl-2-methyl-, trans- is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound Piperidine, 5-ethyl-2-methyl-, trans- has the molecular formula C8H17N and a molecular weight of 127.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 5-ethyl-2-methyl-, trans- can be achieved through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methylhexan-1-amine with a suitable cyclizing agent can yield the desired piperidine derivative.

    Hydrogenation: Another method involves the hydrogenation of unsaturated intermediates, such as 5-ethyl-2-methyl-1,2,3,6-tetrahydropyridine, using a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of Piperidine, 5-ethyl-2-methyl-, trans- typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: Piperidine, 5-ethyl-2-methyl-, trans- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products, depending on the reaction conditions and catalysts used.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon, platinum, and nickel are commonly used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated piperidines, and various substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 5-ethyl-2-methyl-, trans- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidine, 5-ethyl-2-methyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    2-Methylpiperidine: A derivative with a methyl group at the 2-position.

    5-Ethylpiperidine: A derivative with an ethyl group at the 5-position.

Uniqueness: Piperidine, 5-ethyl-2-methyl-, trans- is unique due to the presence of both ethyl and methyl groups at specific positions on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological properties compared to other piperidine derivatives .

Properties

IUPAC Name

(2S,5S)-5-ethyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNHZHCGBPVGJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426383
Record name Piperidine, 5-ethyl-2-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58310-07-9
Record name Piperidine, 5-ethyl-2-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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